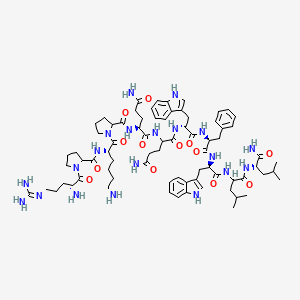

Galanin (1-13)-spantide I

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

91224-37-2 |

|---|---|

分子式 |

C75H108N20O13 |

分子量 |

1497.8 g/mol |

IUPAC 名称 |

(2S)-2-[[1-[(2S)-6-amino-2-[[1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52?,53+,54+,55+,56?,57+,58-,59-,60?,61?/m1/s1 |

InChI 键 |

SAPCBHPQLCZCDV-PGNFWBDCSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)C(CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C6CCCN6C(=O)[C@H](CCCCN)NC(=O)C7CCCN7C(=O)[C@@H](CCCN=C(N)N)N |

规范 SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Galanin (1-13)-spantide I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that has played a significant role in the exploration of the galanin system. This technical guide provides an in-depth overview of its discovery, synthesis, and the fundamental experimental protocols for its characterization. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development. This document details the solid-phase synthesis of the peptide, protocols for radioligand binding assays to determine its affinity for galanin receptors, and an overview of the associated signaling pathways.

Discovery and Rationale

This compound was first described by Crawley and colleagues in 1993 as a novel galanin receptor antagonist.[1] The discovery was a significant step forward in the development of tools to probe the physiological functions of the neuropeptide galanin. Galanin is implicated in a wide range of biological processes, including feeding, cognition, and pain modulation. The development of antagonists was crucial for elucidating the specific roles of endogenous galanin.

This compound is a chimeric peptide, ingeniously constructed by fusing the N-terminal (1-13) fragment of galanin with spantide, a known antagonist of the substance P receptor.[1] This design was based on the understanding that the N-terminal region of galanin is critical for receptor binding and activation. The rationale was to create a molecule that could bind to the galanin receptor via its galanin fragment but fail to induce a functional response, thereby acting as an antagonist.

Physicochemical Properties and Quantitative Data

This compound is a 24-amino acid peptide with the following sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2. The inclusion of D-amino acids in the spantide portion of the chimera was intended to increase its stability against enzymatic degradation.

| Property | Value | Reference |

| Molecular Formula | C138H199N35O30 | [1] |

| Molecular Weight | 2828.27 g/mol | [1] |

| Binding Affinity (Kd) | 1.16 nM (for spinal galanin receptor) | [1] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is achieved through a stepwise solid-phase peptide synthesis (SPPS) protocol, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including D-isomers for the spantide portion)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether (for precipitation)

-

HPLC grade acetonitrile and water for purification

Protocol:

-

Resin Swelling: The Rink Amide resin is swollen in DMF in a reaction vessel.

-

First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Leu-OH) is coupled to the resin. The Fmoc-protected amino acid is pre-activated with HBTU/HOBt and DIPEA in DMF and then added to the resin. The reaction is allowed to proceed for 2 hours.

-

Washing: The resin is washed sequentially with DMF, DCM, and DMF to remove excess reagents.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: The resin is washed again with DMF, DCM, and DMF.

-

Chain Elongation: Steps 3-5 are repeated for each subsequent amino acid in the sequence, following the order from C-terminus to N-terminus. Double coupling is recommended for difficult couplings to ensure complete reaction.

-

Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization and Characterization: The purified peptide fractions are lyophilized to obtain a white powder. The final product is characterized by mass spectrometry to confirm its molecular weight.

Workflow for Solid-Phase Peptide Synthesis:

Caption: Workflow for the solid-phase synthesis of this compound.

Radioligand Binding Assay for Galanin Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for galanin receptors.

Materials:

-

Cell membranes expressing the galanin receptor of interest (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand: Typically [125I]-galanin.

-

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific binding control: A high concentration of unlabeled galanin (e.g., 1 µM).

-

This compound stock solution.

-

96-well filter plates with glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Membrane Preparation: Tissues or cells are homogenized in a buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer.

-

A fixed concentration of [125I]-galanin (typically near its Kd value).

-

Increasing concentrations of this compound (the competitor).

-

For total binding wells, no competitor is added.

-

For non-specific binding wells, a saturating concentration of unlabeled galanin is added.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Flow of Radioligand Binding Assay:

Caption: Logical flow of a competitive radioligand binding assay.

Galanin Receptor Signaling Pathways

Galanin exerts its effects through three G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3. This compound acts as an antagonist at these receptors, blocking the downstream signaling cascades initiated by galanin.

-

GALR1 and GALR3: These receptors primarily couple to Gi/o proteins. Activation of these receptors by galanin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and inhibition of neurotransmitter release.

-

GALR2: This receptor predominantly couples to Gq/11 proteins. Its activation by galanin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Galanin Receptor Signaling Pathways Diagram:

Caption: Simplified signaling pathways of galanin receptors and the antagonistic action of this compound.

Conclusion

This compound remains a valuable pharmacological tool for investigating the complex roles of the galanin system. This guide provides a foundational understanding of its discovery, a framework for its chemical synthesis, and detailed protocols for its characterization. The provided diagrams offer a visual representation of the experimental workflows and the intricate signaling pathways modulated by this important antagonist. As research into the therapeutic potential of targeting the galanin system continues, a thorough understanding of such foundational tools is indispensable for the scientific community.

References

Chimeric Peptide Galanin (1-13)-Spantide I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin (1-13)-spantide I is a synthetic chimeric peptide that has garnered interest in neuroscience and pharmacology as a high-affinity galanin receptor antagonist. This document provides a comprehensive technical overview of its structure, synthesis, receptor binding profile, and its role in modulating intracellular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of the galaninergic system and the development of novel therapeutics targeting galanin receptors.

Chimeric Structure

This compound is a rationally designed chimeric molecule that combines the N-terminal fragment of galanin (amino acids 1-13) with the substance P antagonist, spantide I. This design leverages the high-affinity binding of the galanin fragment to its receptors while incorporating the antagonistic properties of spantide I.

The primary amino acid sequence of this compound is as follows:

-

Galanin (1-13) fragment: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro[1][2][3]

-

Spantide I fragment: D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2[4]

The complete sequence of the chimeric peptide is Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2.[5]

Figure 1: Structural composition of this compound.

Quantitative Data

The following table summarizes the known quantitative pharmacological data for this compound and its constituent parts for comparative analysis.

| Ligand | Receptor Target | Binding Affinity | Reference |

| This compound | Spinal Galanin Receptor | Kd = 1.16 nM | [6] |

| Spantide I | NK1 Receptor | Ki = 230 nM | [7] |

| Spantide I | NK2 Receptor | Ki = 8150 nM | [7] |

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Objective: To chemically synthesize the chimeric peptide this compound.

Methodology: The synthesis is performed using a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) protocol.[8][9][10][11][12]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including D-amino acids for the spantide I portion)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

-

HPLC system for purification

-

Mass spectrometer for verification

Procedure:

-

Resin Swelling: The Rink Amide resin is swollen in DMF.

-

First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Leu-OH) is coupled to the resin.

-

Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: The Fmoc protecting group is removed with 20% piperidine in DMF.

-

Washing: The resin is washed with DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with coupling reagents and added to the resin. The reaction is monitored for completion (e.g., using a Kaiser test).

-

Washing: The resin is washed with DMF.

-

-

Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail.

-

Purification: The crude peptide is purified by reverse-phase HPLC.

-

Verification: The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Figure 2: Workflow for Solid-Phase Peptide Synthesis of this compound.

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Kd or Ki) of this compound for galanin receptors.

Methodology: A competitive radioligand binding assay is performed using cell membranes expressing galanin receptor subtypes (GALR1, GALR2, or GALR3) and a radiolabeled galanin ligand (e.g., [125I]-galanin).

Materials:

-

Cell membranes expressing a specific galanin receptor subtype

-

Radiolabeled galanin (e.g., [125I]-galanin)

-

This compound (unlabeled)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of radiolabeled galanin and varying concentrations of unlabeled this compound.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Signaling Pathways

Galanin receptors are G-protein coupled receptors (GPCRs) that modulate various intracellular signaling cascades. The antagonistic action of this compound is expected to block these downstream effects.

-

GALR1 and GALR3: These receptors primarily couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[13]

-

GALR2: This receptor predominantly couples to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.[13]

Figure 3: Galanin receptor signaling pathways and the antagonistic role of this compound.

Functional Assays

In Vivo Feeding Behavior Study

Objective: To assess the in vivo antagonist activity of this compound on galanin-induced feeding.[14][15][16]

Methodology: Sated rats are centrally administered with galanin to induce hyperphagia. The ability of co-administered this compound to block this effect is measured.

Procedure:

-

Animal Preparation: Male rats are implanted with cannulas in the paraventricular nucleus of the hypothalamus or a cerebral ventricle.

-

Acclimation: Animals are acclimated to the testing environment and handling procedures.

-

Drug Administration:

-

Control Group: Vehicle injection.

-

Galanin Group: Galanin injection.

-

Antagonist Group: Co-injection of galanin and this compound.

-

-

Measurement of Food Intake: Food intake is measured at specific time points post-injection.

-

Data Analysis: Food consumption across the different groups is compared using appropriate statistical methods (e.g., ANOVA).

In Vitro Functional Assays

To further characterize the antagonistic properties of this compound, in vitro functional assays can be employed:

-

cAMP Assay: In cells expressing GALR1 or GALR3, the ability of this compound to block galanin-induced inhibition of forskolin-stimulated cAMP production can be measured.[17][18]

-

Intracellular Calcium Mobilization Assay: In cells expressing GALR2, the antagonistic effect of this compound on galanin-induced increases in intracellular calcium can be quantified using calcium-sensitive fluorescent dyes.[19][20][21]

Conclusion

This compound represents a valuable pharmacological tool for investigating the physiological and pathological roles of the galaninergic system. Its chimeric structure provides high affinity for galanin receptors with potent antagonistic activity. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this peptide in their studies, from chemical synthesis to functional characterization in vitro and in vivo. Further research into the subtype selectivity and downstream signaling effects of this chimeric peptide will continue to elucidate the complex biology of galanin and its receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. diva-portal.org [diva-portal.org]

- 4. mybiosource.com [mybiosource.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthetic Evaluation of Standard and Microwave-Assisted Solid Phase Peptide Synthesis of a Long Chimeric Peptide Derived from Four Plasmodium falciparum Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

- 13. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Galanin stimulation of feeding is blocked by the addition of a response requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jneurosci.org [jneurosci.org]

- 17. dspace.ut.ee [dspace.ut.ee]

- 18. US7022489B2 - Method of using cells expressing galanin receptor 3 (GALR3) - Google Patents [patents.google.com]

- 19. Galanin evokes a cytosolic calcium bursting mode and hormone release in GH3/B6 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Galanin inhibits calcium channels via Galpha(i)-protein mediated by GalR1 in rat nucleus tractus solitarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Receptor Binding Affinity of Galanin (1-13)-spantide I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding affinity of the chimeric peptide Galanin (1-13)-spantide I. It includes quantitative data on its interaction with galanin receptors, detailed experimental protocols for binding assays, and visualizations of associated signaling pathways to support research and drug development efforts in the field of galaninergic systems.

Introduction to this compound

This compound, also known as C7, is a synthetic chimeric peptide that has been instrumental in the study of the galanin system. It is constructed by fusing the N-terminal fragment of galanin (amino acids 1-13), which is crucial for receptor recognition, with spantide I, a known substance P receptor antagonist. This design was intended to create a high-affinity galanin receptor antagonist. Functionally, this compound has been demonstrated to act as a galanin receptor antagonist in vivo, for instance, by blocking galanin-induced feeding behaviors. However, its in vitro pharmacology can be complex, with some studies suggesting it may act as a partial agonist depending on the receptor subtype and the cellular context.

Quantitative Receptor Binding Data

| Ligand | Receptor Subtype(s) | Affinity Value (nM) | Biological System | Reference |

| This compound (C7) | Spinal Galanin Receptors | K_d_ = 1.16 | Spinal Cord Membranes | [1] |

| This compound (C7) | Rat Hypothalamic Receptors | IC_50_ = 0.2 | Rat Hypothalamic Membranes | |

| This compound (C7) | RINm5F Cell Receptors | K_i_ = 0.12 ± 0.02 | Rat Insulinoma Cell Line Membranes | |

| M15 (Galantide) | Unspecified Galanin Receptors | High Affinity | Rat Tissue Membranes | |

| M32 | hGalR1 | < 1 | Bowes Melanoma Cells | [2] |

| M32 | hGalR2 | < 10 | CHO Cells Overexpressing hGalR2 | [2] |

| M32 | Rat Hippocampal Receptors | 0.07 | Rat Hippocampal Membranes | [2] |

| M35 | hGalR1 | K_i = 0.11 | - | [3] |

| M35 | hGalR2 | K_i_ = 2.0 | - | [3] |

| M40 | GalR1 | K_i_ = 1.82 | - | |

| M40 | GalR2 | K_i = 5.1 | - | |

| M40 | Rat Hypothalamic Receptors | IC_50 = 15 | Rat Hypothalamic Membranes |

Experimental Protocols: Radioligand Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for galanin receptors. This protocol is synthesized from established methodologies in the field.

Materials and Reagents

-

Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells stably transfected to express a single subtype of the human or rat galanin receptor (GalR1, GalR2, or GalR3).

-

Radioligand: High specific activity [¹²⁵I]-labeled porcine or human galanin.

-

Test Compound: this compound and other unlabeled competing ligands.

-

Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, protease inhibitor cocktail.

-

Assay Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Counter: For detecting radioactivity.

Membrane Preparation

-

Culture the transfected cells to a high density.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in ice-cold membrane preparation buffer and homogenize using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to new tubes and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a small volume of assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

Store the membrane aliquots at -80°C until use.

Competitive Binding Assay Procedure

-

In a 96-well plate, set up the assay in a final volume of 200-250 µL per well.

-

Total Binding: Add assay buffer, a fixed concentration of [¹²⁵I]-galanin (typically at a concentration close to its K_d_ value), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, [¹²⁵I]-galanin, the membrane preparation, and a high concentration of unlabeled galanin (e.g., 1 µM) to saturate the receptors.

-

Competition: Add serial dilutions of the test compound (this compound), [¹²⁵I]-galanin, and the membrane preparation.

-

Incubate the plate at room temperature (or a specified temperature, e.g., 25-30°C) for a predetermined time to reach equilibrium (typically 60-90 minutes) with gentle agitation.

-

Terminate the incubation by rapid filtration through the PEI-soaked glass fiber filters using the cell harvester.

-

Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competing ligand.

-

Fit the data using a non-linear regression model to determine the IC_50_ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow

Galanin Receptor Signaling Pathways

Galanin receptors (GalR1, GalR2, and GalR3) are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

GalR1 and GalR3 Signaling:

GalR1 and GalR3 primarily couple to inhibitory G-proteins of the G_i/o_ family.[4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[4][5]

GalR2 Signaling:

The GalR2 receptor is known for its coupling to G_q/11_ proteins, which activates the phospholipase C (PLC) pathway.[4][6] This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6] GalR2 can also couple to G_i_ and G_12/13_ proteins, leading to the inhibition of adenylyl cyclase and activation of the RhoA pathway, respectively.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Galanin Receptor Subtypes and the Antagonist Galanin (1-13)-Spantide I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems, where it modulates a diverse array of physiological processes, including nociception, inflammation, feeding behavior, and cognition. Its effects are mediated through three distinct G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.[1][2] The distinct signaling pathways and tissue distribution of these receptor subtypes make them attractive targets for therapeutic intervention in various pathological conditions. This technical guide provides an in-depth overview of the galanin receptor subtypes and the widely used antagonist, Galanin (1-13)-spantide I, with a focus on their pharmacological characterization and the experimental methodologies used to study them.

Galanin Receptor Subtypes: An Overview

The three galanin receptor subtypes, despite binding the same endogenous ligand, exhibit significant differences in their signaling mechanisms and functional roles.

-

GALR1 : Primarily coupled to the Gi/o pathway, activation of GALR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This receptor is predominantly expressed in the brain and spinal cord.

-

GALR2 : In contrast to GALR1 and GALR3, GALR2 mainly signals through the Gq/11 pathway.[3] Its activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores.[3] GALR2 is also found in the central nervous system and various peripheral tissues.

-

GALR3 : Similar to GALR1, GALR3 is coupled to the Gi/o pathway and its activation results in the inhibition of adenylyl cyclase.[1]

The Antagonist: this compound

This compound is a chimeric peptide antagonist that has been instrumental in elucidating the physiological roles of galanin. It is composed of the N-terminal 1-13 amino acid fragment of galanin, which is crucial for receptor binding, linked to spantide, a substance P receptor antagonist.[4][5] This chimeric structure confers high affinity for galanin receptors.[4][5]

Quantitative Data: Binding Affinities and Functional Potencies

The following tables summarize the available quantitative data for the binding affinity and functional potency of human galanin and this compound at the human galanin receptor subtypes.

Table 1: Binding Affinity of Human Galanin and this compound for Human Galanin Receptor Subtypes

| Ligand | Receptor | Parameter | Value (nM) |

| Human Galanin | GALR1 | Ki | ~1 |

| GALR2 | Kd | 0.3 | |

| GALR3 | IC50 | 75 | |

| This compound | Spinal Galanin Receptor | Kd | 1.16[4][5] |

| Human GALR1 | Ki / IC50 | Data not available | |

| Human GALR2 | Ki / IC50 | Data not available | |

| Human GALR3 | Ki / IC50 | Data not available |

Table 2: Functional Potency of Human Galanin and this compound at Human Galanin Receptor Subtypes

| Ligand | Receptor | Parameter | Value |

| Human Galanin | GALR1 | EC50 / pA2 | Data not available |

| GALR2 | EC50 / pA2 | Data not available | |

| GALR3 | EC50 / pA2 | Data not available | |

| This compound | GALR1 | pA2 | Data not available |

| GALR2 | pA2 | Data not available | |

| GALR3 | pA2 | Data not available |

Note: The available data for porcine galanin indicates pKi values of 9.63, 8.98, and 8.01 at human GALR1, GALR2, and GALR3, respectively.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of ligand-receptor interactions. Below are outlines of key experimental protocols used in the study of galanin receptors.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

- Culture cells stably or transiently expressing the galanin receptor subtype of interest (e.g., HEK293, CHO cells).

- Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

- Centrifuge the homogenate to pellet the cell membranes.

- Wash the membrane pellet and resuspend in a suitable assay buffer.

- Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Assay Procedure:

- In a 96-well plate, add the following components in order:

- Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]

- A fixed concentration of radioligand (e.g., [125I]-galanin).

- Increasing concentrations of the unlabeled test compound (e.g., this compound).

- Membrane preparation (typically 3-20 µg of protein per well).[6]

- To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled galanin.

- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]

3. Filtration and Counting:

- Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI), using a cell harvester.[6]

- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

- Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for GALR1 and GALR3)

This assay measures the ability of a ligand to modulate the intracellular levels of cyclic AMP (cAMP), the second messenger for Gi/o-coupled receptors.

1. Cell Culture and Plating:

- Culture cells expressing GALR1 or GALR3 (e.g., HEK293-CNG cells) in appropriate media.

- Plate the cells in a 384-well plate at an optimized density (e.g., 10,000 cells/well) and incubate overnight.[7]

2. Assay Procedure:

- Wash the cells with assay buffer.

- To measure agonist activity, pre-stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. An EC90 concentration of forskolin is typically used.[7]

- Add increasing concentrations of the test agonist (e.g., galanin).

- To measure antagonist activity, pre-incubate the cells with increasing concentrations of the test antagonist (e.g., this compound) before adding a fixed concentration of galanin (e.g., EC80).

- Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

3. Detection:

- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or fluorescence-based biosensor assays).[8] These kits typically involve a competitive immunoassay format.

4. Data Analysis:

- For agonists, plot the inhibition of forskolin-stimulated cAMP levels against the log of the agonist concentration to determine the EC50 value.

- For antagonists, plot the percentage of inhibition of the galanin response against the log of the antagonist concentration to determine the IC50 value. The pA2 value can be calculated from the IC50 using the Schild equation.

Calcium Mobilization Functional Assay (for GALR2)

This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11-coupled GALR2.

1. Cell Culture and Plating:

- Culture cells expressing GALR2 (e.g., CHO or HEK293 cells) in appropriate media.

- Plate the cells in a black-walled, clear-bottom 96- or 384-well plate and allow them to adhere.

2. Dye Loading:

- Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer, often in the presence of an anion transport inhibitor like probenecid to prevent dye leakage.

- Incubate the cells in the dark at 37°C for a specified time (e.g., 45-60 minutes) to allow for dye de-esterification and trapping within the cells.

3. Assay Procedure:

- Wash the cells to remove excess dye.

- Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

- Establish a baseline fluorescence reading.

- Add increasing concentrations of the test agonist (e.g., galanin) and monitor the change in fluorescence intensity over time.

- For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of galanin.

4. Data Analysis:

- The change in fluorescence is proportional to the change in intracellular calcium concentration.

- Plot the peak fluorescence response against the log of the agonist concentration to determine the EC50 value.

- For antagonists, determine the IC50 and subsequently the pA2 value.

Visualizations: Signaling Pathways and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways of the galanin receptor subtypes and a typical experimental workflow.

References

- 1. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Biological Function of the Galanin (1-13) Fragment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a widely distributed neuropeptide that plays a crucial role in a variety of physiological processes, including pain perception, feeding behavior, neuroendocrine regulation, and neuroprotection.[1] It exerts its effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1] The N-terminal region of galanin is highly conserved across species and is essential for its biological activity and receptor interaction.[2][3] The galanin (1-13) fragment, representing the initial thirteen amino acids of the full-length peptide, has been a focal point of research due to its ability to bind to galanin receptors and elicit biological responses. This technical guide provides an in-depth overview of the biological functions of the galanin (1-13) fragment, with a focus on its receptor binding, signaling pathways, and physiological effects.

Data Presentation: Receptor Binding Affinities

The galanin (1-13) fragment, and its close N-terminal counterparts, bind to all three galanin receptors, albeit with varying affinities. The following table summarizes the binding affinities (pKd, Kd, and IC50) of galanin N-terminal fragments at rat (r) and human (h) galanin receptors.

| Ligand | Receptor | Species | Affinity (pKd) | Affinity (Kd) | Affinity (IC50) | Reference(s) |

| Galanin (1-13)amide | GalR1 | Rat | 6.9 | 125 nM | - | [4] |

| Galanin (1-15) | Rat Brain | Rat | - | 0.63 nM | - | [5] |

| Galanin (1-16) | Hypothalamus | Rat | - | ~6 nM | - | [6] |

| Galanin (1-16) | Hypothalamus | Rat | - | 8.2 nM | - | [7] |

| M40 (Galanin (1-13)-Pro-Pro-(Ala-Leu)2-Ala amide) | Hypothalamus | Rat | - | - | 15 nM | [8] |

| C7 (Galanin (1-13)-spantide amide) | Hypothalamus | Rat | - | - | 0.2 nM | [8] |

| Galanin Receptor Ligand M35 (Galanin (1-13)-bradykinin(2-9) amide) | GalR1 | Human | - | - | 0.11 nM (Ki) | [9] |

| Galanin Receptor Ligand M35 (Galanin (1-13)-bradykinin(2-9) amide) | GalR2 | Human | - | - | 2.0 nM (Ki) | [9] |

Signaling Pathways

Galanin (1-13) acts as an agonist at galanin receptors, initiating downstream signaling cascades that are characteristic of each receptor subtype.[4]

GalR1 and GalR3 Signaling

GalR1 and GalR3 primarily couple to Gi/o proteins.[1][10] Activation of these receptors by galanin (1-13) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This reduction in cAMP can subsequently lead to the attenuation of cAMP-dependent protein kinase A (PKA) activity and modulate the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB).[12] Furthermore, the Gβγ subunits released upon Gi/o activation can directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-dependent calcium channels (N- and P/Q-types), leading to neuronal hyperpolarization and reduced neurotransmitter release.[13]

Caption: GalR1/GalR3 Signaling Pathway.

GalR2 Signaling

In contrast to GalR1 and GalR3, GalR2 predominantly couples to Gq/11 proteins.[10][14] Binding of galanin (1-13) to GalR2 activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[15] DAG, along with the elevated calcium levels, activates protein kinase C (PKC).[11] GalR2 activation can also stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.[11][14]

Caption: GalR2 Signaling Pathway.

Physiological Functions and In Vivo Effects

The galanin (1-13) fragment is implicated in several physiological functions, primarily through its interaction with central and peripheral galanin receptors.

Feeding Behavior

Central administration of galanin is known to stimulate food intake, with a preference for fat.[7][16] The N-terminal fragments of galanin, including galanin (1-13) as part of chimeric peptides like M40, have been shown to be active in this regard.[7][8] These effects are thought to be mediated by galanin receptors in the hypothalamus, a key brain region for appetite regulation.[7][16]

Pain Modulation

Galanin has a complex, often biphasic, role in pain modulation.[17][18] At the spinal level, high doses of galanin or GalR1 agonists can produce antinociceptive effects, particularly in models of neuropathic pain.[17][19] Conversely, low doses of galanin can have pronociceptive effects, which are thought to be mediated by GalR2.[17] Chimeric peptides containing the galanin (1-13) sequence, such as M35, have been used as antagonists to probe the role of endogenous galanin in pain processing.

Neuroprotection

The galaninergic system is increasingly recognized for its neuroprotective roles. Galanin expression is upregulated in response to neuronal injury, and activation of galanin receptors can promote neuronal survival. While direct studies on the neuroprotective effects of the galanin (1-13) fragment are limited, its agonist activity at galanin receptors suggests it may contribute to these protective mechanisms.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity of galanin (1-13) for a specific galanin receptor subtype.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the galanin receptor of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled galanin ligand (e.g., [¹²⁵I]-galanin) and a range of concentrations of unlabeled galanin (1-13).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (galanin (1-13)) concentration. Fit the data to a one-site competition model to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

Functional Assay: cAMP Measurement

This protocol assesses the ability of galanin (1-13) to activate Gi/o-coupled receptors (GalR1 and GalR3) by measuring changes in intracellular cAMP.

Methodology:

-

Cell Culture: Use a cell line stably expressing GalR1 or GalR3.

-

Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of galanin (1-13).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the galanin (1-13) concentration. The ability of galanin (1-13) to inhibit forskolin-stimulated cAMP production will yield a dose-response curve from which the EC50 can be determined.

Functional Assay: Intracellular Calcium Mobilization

This protocol is used to evaluate the activation of Gq/11-coupled GalR2 by measuring changes in intracellular calcium.

Methodology:

-

Cell Culture and Loading: Culture cells expressing GalR2 and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Place the cells in a fluorometric imaging plate reader. After establishing a baseline fluorescence, add varying concentrations of galanin (1-13) and monitor the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence change against the logarithm of the galanin (1-13) concentration to generate a dose-response curve and determine the EC50.

In Vivo Microinjection for Feeding Studies

This protocol describes the central administration of galanin (1-13) to assess its effects on food intake in rodents.

Caption: In Vivo Feeding Study Workflow.

Methodology:

-

Stereotaxic Surgery: Anesthetize the animal and use a stereotaxic apparatus to implant a guide cannula aimed at a specific brain region, such as the paraventricular nucleus of the hypothalamus.

-

Recovery and Habituation: Allow the animal to recover fully from surgery and habituate it to the testing environment and injection procedure.

-

Microinjection: On the day of the experiment, gently restrain the animal and microinject a small volume of galanin (1-13) solution or vehicle control into the target brain region.

-

Behavioral Observation: Return the animal to its home cage with pre-weighed food and measure food consumption at various time points (e.g., 1, 2, and 4 hours post-injection).

-

Data Analysis: Compare the amount of food consumed by animals receiving galanin (1-13) to that of the control group using appropriate statistical tests.

Conclusion

The galanin (1-13) fragment is a key component of the full-length galanin peptide, retaining significant biological activity. It serves as an agonist at all three galanin receptor subtypes, initiating distinct downstream signaling cascades that ultimately influence a range of physiological processes, most notably feeding and pain perception. Its use in chimeric peptides has also been instrumental in developing receptor antagonists and tools to further dissect the complexities of the galaninergic system. A thorough understanding of the pharmacology and functional effects of the galanin (1-13) fragment is essential for researchers and drug development professionals aiming to modulate the galaninergic system for therapeutic benefit.

References

- 1. pnas.org [pnas.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. Evidence for specific N-terminal galanin fragment binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Galanin attenuates cyclic AMP regulatory element-binding protein (CREB) phosphorylation induced by chronic morphine and naloxone challenge in Cath.a cells and primary striatal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Galanin inhibits calcium channels via Galpha(i)-protein mediated by GalR1 in rat nucleus tractus solitarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Galanin Receptors [sigmaaldrich.com]

- 15. Galanin stimulates Ca2+ mobilization, inositol phosphate accumulation, and clonal growth in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects on feeding of galanin and M40 when injected into the nucleus of the solitary tract, the lateral parabrachial nucleus, and the third ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Role of Spantide in the Chimeric Galanin Receptor Ligand: Galanin (1-13)-Spantide I

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin (1-13)-spantide I, also known as C7, is a synthetic chimeric peptide that has been instrumental in the early exploration of the galaninergic system. It is constructed by the covalent linkage of the N-terminal 1-13 amino acid fragment of galanin to spantide I, a known antagonist of the substance P receptor.[1] This design strategy was aimed at creating a high-affinity antagonist for galanin receptors to investigate the physiological roles of the endogenous neuropeptide galanin. This technical guide provides a comprehensive overview of the role of the spantide moiety in this compound, its biochemical properties, and the experimental methodologies used for its characterization.

The Architectural Role of the Spantide Moiety

The primary function of the spantide I component in the this compound chimera appears to be that of a structural scaffold. The N-terminal fragment of galanin (1-13) is the portion of the native peptide that confers binding affinity to galanin receptors. By attaching this active fragment to the larger spantide I peptide, the resulting molecule maintains high-affinity binding to galanin receptors, while the spantide portion itself does not seem to directly contribute to the binding at galanin receptors. Evidence suggests that the antagonist activity of this compound at galanin receptors is not linked to the inherent properties of its C-terminal spantide-like sequence.[2] This indicates that spantide I primarily serves to present the galanin (1-13) fragment in a conformation suitable for receptor interaction and antagonism.

Biochemical Characterization and Data Presentation

This compound has been characterized primarily through competitive binding assays and in vivo functional studies. The available quantitative data on its binding affinity is summarized in the table below. It is important to note that much of the early characterization was performed using preparations from native tissues, which may express a heterogeneous population of galanin receptor subtypes.

| Ligand | Preparation | Assay Type | Parameter | Value (nM) | Reference |

| This compound (C7) | Rat hypothalamic membranes | Competitive Binding ([¹²⁵I]-galanin displacement) | IC₅₀ | 0.2 | [2] |

| This compound (C7) | Rat spinal cord membranes | Competitive Binding | Kd | Nanomolar range | [3] |

| This compound (C7) | Spinal galanin receptor | Not Specified | Kd | 1.16 | [4] |

Galanin Receptor Signaling Pathways

Galanin exerts its physiological effects through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. These receptors couple to different intracellular signaling pathways. As an antagonist, this compound is expected to block these downstream effects.

-

GalR1 and GalR3: These receptors predominantly couple to Gi/o proteins. Activation of GalR1 and GalR3 by galanin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels, such as opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated Ca²⁺ channels. Antagonism by this compound would prevent this inhibition, leading to a maintenance of cAMP levels and normal ion channel function in the presence of galanin.

-

GalR2: This receptor primarily couples to Gq/11 proteins. Galanin binding to GalR2 activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC). Blockade of GalR2 by this compound would inhibit this signaling cascade, preventing the galanin-induced rise in intracellular calcium.

Below are diagrams illustrating the general signaling pathways of galanin receptors, which this compound antagonizes.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively available in recent literature. The following are generalized methodologies based on standard practices for characterizing GPCR antagonists.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity of an unlabeled ligand (competitor) by measuring its ability to displace a radiolabeled ligand from the receptor.

Workflow Diagram:

References

- 1. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archive.bioinfo.se [archive.bioinfo.se]

- 3. medchemexpress.com [medchemexpress.com]

- 4. americanpeptidesociety.org [americanpeptidesociety.org]

In Vitro Characterization of Galanin (1-13)-Spantide I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that has been instrumental in the study of the galaninergic system. It is composed of the N-terminal (1-13) fragment of galanin, which is crucial for receptor recognition, fused to spantide, a known tachykinin receptor antagonist.[1] This design was intended to create a high-affinity antagonist for galanin receptors. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its binding affinity, discussing its functional activity, and detailing the experimental protocols for its analysis.

Data Presentation

The in vitro characterization of this compound has primarily focused on its ability to bind to galanin receptors. The following table summarizes the available quantitative data.

| Parameter | Value | Species/Tissue | Receptor Type(s) | Reference |

| Binding Affinity | ||||

| Dissociation Constant (Kd) | 1.16 nM | Rat Spinal Cord | Galanin Receptors | [1] |

| Inhibitory Concentration (IC50) | 0.2 nM | Rat Hypothalamic Membranes | Galanin Receptors | [2] |

| Functional Activity | ||||

| In Vitro Antagonist Potency (IC50/pA2) | Data not available in the reviewed literature | - | - | - |

| In Vivo Activity | Antagonist | Rat (in feeding behavior studies) | Galanin Receptors | [2] |

| Observed Agonist Activity | Agonist | Porcine Anterior Pituitary Cells (Luteinizing Hormone release) | Galanin Receptors | [3] |

Note: While widely characterized as a galanin receptor antagonist in the central nervous system, it is important to note that this compound has exhibited agonist properties in specific contexts, such as stimulating luteinizing hormone release from porcine pituitary cells.[3] This highlights the potential for tissue- and receptor subtype-specific functional activity.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to galanin receptors.

Objective: To quantify the affinity (Kd or IC50) of this compound for galanin receptors.

Materials:

-

Radioligand: 125I-labeled galanin

-

Competitor: this compound

-

Membrane Preparation: From tissues or cells expressing galanin receptors (e.g., rat hypothalamus, spinal cord, or recombinant cell lines like CHO or HEK293 cells stably expressing GalR1, GalR2, or GalR3).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Gamma Counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of 125I-galanin, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional effect of this compound on Gαi/o-coupled galanin receptors (GalR1 and GalR3), which inhibit adenylyl cyclase.

Objective: To measure the ability of this compound to antagonize galanin-induced inhibition of cAMP production.

Materials:

-

Cell Line: A cell line stably expressing a Gαi/o-coupled galanin receptor (e.g., CHO-GalR1 or HEK293-GalR3).

-

Agonist: Galanin

-

Antagonist: this compound

-

Adenylyl Cyclase Stimulator: Forskolin

-

cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits)

-

Cell Culture Medium and Reagents

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in 96- or 384-well plates.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add a fixed concentration of galanin (e.g., EC80) in the presence of forskolin to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The data can be fitted to determine the IC50 of the antagonist. A Schild analysis can be performed to determine the pA2 value, which is a measure of antagonist potency.

Calcium Mobilization Assay

This assay is used to determine the functional effect of this compound on Gαq/11-coupled galanin receptors (GalR2), which stimulate the release of intracellular calcium.

Objective: To measure the ability of this compound to antagonize galanin-induced increases in intracellular calcium.

Materials:

-

Cell Line: A cell line stably expressing a Gαq/11-coupled galanin receptor (e.g., CHO-GalR2 or HEK293-GalR2).

-

Agonist: Galanin

-

Antagonist: this compound

-

Calcium-sensitive Fluorescent Dye: (e.g., Fura-2 AM, Fluo-4 AM)

-

Assay Buffer: (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Fluorescence Plate Reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in black-walled, clear-bottom 96- or 384-well plates and grow overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye in assay buffer and incubate in the dark.

-

Antagonist Addition: Add varying concentrations of this compound to the wells.

-

Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of galanin (e.g., EC80) and monitor the change in fluorescence over time.

-

Data Analysis: The antagonist effect is determined by the reduction in the galanin-induced fluorescence signal. Plot the peak fluorescence response against the logarithm of the this compound concentration to determine its IC50.

Mandatory Visualization

Signaling Pathways

Caption: Galanin receptor signaling pathways and the antagonistic action of this compound.

Experimental Workflows

Caption: Workflow for the in vitro characterization of this compound.

References

Physicochemical Properties of Galanin (1-13)-spantide I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin (1-13)-spantide I, also known as C7, is a synthetic chimeric peptide that has garnered significant interest in neuropharmacology. It is constructed by linking the N-terminal (1-13) fragment of the neuropeptide galanin to spantide I, a known tachykinin receptor antagonist. This strategic combination results in a potent antagonist of galanin receptors, making it a valuable tool for investigating the physiological and pathological roles of the galanin system. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and mechanism of action of this compound.

Physicochemical Properties

This compound is a 24-amino acid peptide with a complex structure that dictates its physical and chemical characteristics. As a solid, it typically appears as a white lyophilized powder. For optimal stability, it should be stored at temperatures between -20°C and -80°C.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃₈H₁₉₈N₃₄O₃₁ | --INVALID-LINK-- |

| Molecular Weight | 2829.3 g/mol | --INVALID-LINK-- |

| Amino Acid Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Arg-Pro-Lys-Pro-Gln-Gln-Trp-Phe-Trp-Leu-Leu-OH | --INVALID-LINK-- |

| CAS Number | 143868-20-6 | MedchemExpress |

| Appearance | White solid powder | General peptide characteristics |

Table 2: Computed Physicochemical Data for this compound

| Property | Predicted Value | Source |

| XLogP3 | -1.5 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 45 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 41 | --INVALID-LINK-- |

| Rotatable Bond Count | 98 | --INVALID-LINK-- |

| Exact Mass | 2827.4962257 Da | --INVALID-LINK-- |

| Monoisotopic Mass | 2827.4962257 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 1180 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 203 | --INVALID-LINK-- |

| Isoelectric Point (pI) | ~9.5-10.5 | Estimated based on amino acid composition |

Solubility and Stability

The stability of the peptide in solution is dependent on pH and temperature. As with most peptides, storage of stock solutions in aliquots at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles. Peptide bonds can be susceptible to hydrolysis at extreme pH values, particularly at elevated temperatures.

Experimental Protocols

Synthesis and Purification

This compound is synthesized using solid-phase peptide synthesis (SPPS), a standard method for the chemical synthesis of peptides.

1. Solid-Phase Peptide Synthesis (SPPS) Workflow:

"Galanin (1-13)-spantide I CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin (1-13)-spantide I is a synthetic chimeric peptide that serves as a potent antagonist for galanin receptors. This guide provides a comprehensive overview of its fundamental properties, mechanism of action, and its application in research, with a focus on experimental considerations and signaling pathways.

Core Properties

This compound is structurally composed of the N-terminal fragment of galanin (amino acids 1-13) linked to spantide, a known substance P receptor antagonist.[1] This unique combination confers a high affinity for galanin receptors, particularly in the spinal cord.[1][2]

| Property | Value | Reference |

| CAS Number | 143868-20-6 | [1][3][4][5][6] |

| Molecular Weight | 2828.34 g/mol | [4][7][8] |

| Molecular Formula | C138H199N35O30 | [5] |

Mechanism of Action and Signaling Pathways

This compound functions by competitively binding to galanin receptors (GalR), thereby blocking the downstream signaling cascades initiated by the endogenous ligand, galanin. The galanin receptor family consists of three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3, each coupled to distinct intracellular signaling pathways.[3][4][9]

-

GalR1 and GalR3 Signaling: These receptors primarily couple to inhibitory G proteins (Gi/o). Upon activation by galanin, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] this compound antagonizes this pathway by preventing galanin binding.

-

GalR2 Signaling: In contrast, GalR2 predominantly couples to Gq/11 proteins.[3] Activation of GalR2 stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC).[3] By blocking galanin binding, this compound inhibits this signaling cascade.

Visualizing the Signaling Pathways

The following diagrams illustrate the galanin receptor signaling pathways that are antagonized by this compound.

Caption: Antagonism of GalR1/GalR3 signaling by this compound.

Caption: Antagonism of GalR2 signaling by this compound.

Experimental Protocols and Applications

This compound is a valuable tool for investigating the physiological roles of galanin. Its use as a receptor antagonist allows for the elucidation of galanin-mediated effects in various experimental models.

In Vivo Studies: Antagonism of Galanin-Induced Feeding Behavior

One of the key applications of this compound is in studying the role of galanin in the regulation of food intake.[10]

Experimental Principle: Galanin is known to stimulate feeding behavior when administered centrally. To confirm that this effect is mediated by galanin receptors, this compound can be co-administered or pre-administered to block the galanin-induced hyperphagia.

Methodology Outline:

-

Animal Model: Typically, rats or mice are used. Animals are often cannulated for intracerebroventricular (ICV) or direct hypothalamic injections.

-

Acclimatization: Animals are acclimatized to the experimental conditions and handling to minimize stress-induced variability.

-

Drug Administration:

-

A control group receives a vehicle injection.

-

A positive control group receives an injection of galanin.

-

A test group receives an injection of this compound followed by an injection of galanin.

-

Another test group may receive this compound alone to assess any intrinsic effects.

-

-

Behavioral Observation: Food intake is measured at specific time points following injections.

-

Data Analysis: Statistical analysis is performed to compare food intake between the different treatment groups. A significant reduction in galanin-induced food intake in the presence of this compound indicates its antagonistic activity.

In Vitro Studies: Receptor Binding and Functional Assays

The antagonistic properties of this compound can be characterized using in vitro assays with cell lines expressing specific galanin receptor subtypes.

Experimental Workflow:

Caption: General workflow for in vitro characterization of this compound.

1. Competitive Binding Assays:

-

Principle: To determine the binding affinity (Ki) of this compound for galanin receptors.

-

Methodology: Membranes from cells expressing a specific galanin receptor subtype are incubated with a constant concentration of radiolabeled galanin and increasing concentrations of unlabeled this compound. The displacement of the radioligand is measured, and the IC50 (concentration of antagonist that inhibits 50% of specific binding) is calculated and converted to a Ki value.

2. Functional Assays:

-

Principle: To assess the ability of this compound to block galanin-induced intracellular signaling.

-

Methodology for GalR1/GalR3 (Gi/o-coupled):

-

Cells expressing GalR1 or GalR3 are pre-treated with forskolin to stimulate adenylyl cyclase and increase cAMP levels.

-

Cells are then treated with galanin in the presence or absence of varying concentrations of this compound.

-

Intracellular cAMP levels are measured using techniques such as ELISA or FRET-based biosensors.

-

Antagonism is demonstrated by the reversal of the galanin-induced inhibition of cAMP production.

-

-

Methodology for GalR2 (Gq/11-coupled):

-

Cells expressing GalR2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are stimulated with galanin in the presence or absence of this compound.

-

Changes in intracellular calcium concentration are monitored using fluorescence microscopy or a plate reader.

-

Effective antagonism is observed as a blockade of the galanin-induced calcium transient.

-

Conclusion

This compound is an indispensable pharmacological tool for the study of the galaninergic system. Its well-characterized properties and potent antagonist activity at galanin receptors make it suitable for a wide range of in vivo and in vitro experimental paradigms. A thorough understanding of its mechanism of action and the distinct signaling pathways of the galanin receptor subtypes is crucial for the design and interpretation of experiments aimed at elucidating the diverse physiological and pathophysiological roles of galanin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural insights into galanin receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. karger.com [karger.com]

- 9. biorxiv.org [biorxiv.org]

- 10. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Galanin (1-13)-spantide I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that functions as a high-affinity antagonist for galanin receptors.[1][2][3][4] It is composed of the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P receptor antagonist.[1][2][3][4] This antagonist is a valuable tool for investigating the physiological roles of galanin in various in vivo models, particularly in studies related to feeding behavior, pain processing, and neuroendocrine regulation.[5][6][7] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, along with quantitative data from cited experiments and visualizations of experimental workflows and signaling pathways.

Data Presentation

The following tables summarize quantitative data from in vivo studies involving the administration of this compound.

Table 1: Intracerebroventricular (ICV) Administration of this compound in Rats

| Experimental Model | Objective | This compound Dose | Effect | Reference |

| Satiated Sprague-Dawley Rats | Inhibit galanin-induced feeding | Equimolar to or less than active doses of galanin | Significantly inhibited consumption of a palatable wet cookie mash induced by galanin.[6] | Crawley, J.N., et al., Brain Res., 600, 268, (1993)[5][8] |

| Free-feeding rats | Assess independent effects on feeding | Doses that inhibit galanin-induced feeding | No significant effect on food consumption when administered alone.[9] | Corwin, R.L., et al., Eur J Neurosci., 5(11), 1528-33, (1993)[9] |

Table 2: Intrathecal (IT) Administration of this compound in Rats

| Experimental Model | Objective | This compound Dose | Effect | Reference |

| Decerebrate, spinalized rats | Block galanin-induced facilitation of the nociceptive flexor reflex | Dose-dependent | Blocked the facilitation of the nociceptive flexor reflex induced by 30 pmol intrathecal galanin.[6] | Xu, X.J., et al., Br J Pharmacol., 116(3), 2076-80, (1995)[6] |

| - | Assess neurotoxicity | High doses | Exhibited neurotoxic effects in the rat spinal cord.[6] | Xu, X.J., et al., Br J Pharmacol., 116(3), 2076-80, (1995)[6] |

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Stereotaxic Injection in Rats

This protocol is adapted from standard stereotaxic procedures for rats and is suitable for investigating the central effects of this compound on behaviors such as feeding.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., pentobarbital, isoflurane)

-

Stereotaxic apparatus

-

Microinjection pump

-

Hamilton syringe (10 µL) with a 30-gauge injector

-

Guide cannula and stylet

-

Dental acrylic

-

Surgical tools (scalpel, drill, forceps)

-

Topical antibiotic ointment

-

Heating pad

Procedure:

-